Product packaging for Iodohippuric acid i-131(Cat. No.:CAS No. 1203-90-3)

Iodohippuric acid i-131

Cat. No.: B13753225
CAS No.: 1203-90-3
M. Wt: 309.07 g/mol
InChI Key: CORFWQGVBFFZHF-AKGSDVBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodohippuric Acid I-131 (OIH I-131) is a radiopharmaceutical analog of p-aminohippuric acid (PAH) extensively used in renal physiology research for the accurate determination of effective renal plasma flow (ERPF) . Following intravenous administration, it is cleared from the plasma primarily by the kidneys via tubular secretion, with studies showing up to 85% of the administered dose appearing in the urine within 30 minutes in subjects with normal renal function . Its high clearance rate makes it eminently suitable for renography and a reference standard against which other renal tracers are measured . While OIH labeled with I-131 has a long history of use, its physical characteristics—a high-energy gamma photon (364 keV) and an 8-day physical half-life—are less ideal for modern imaging compared to I-123 labeled OIH, which offers superior imaging properties . Consequently, I-131-OIH is often utilized in research settings that do not require high-resolution imaging or in studies leveraging its longer half-life. A significant drawback of I-131-OIH is that the permissible maximum administered activity is low to limit radiation dose, which can preclude precise evaluation of the initial angiogram phase of a renogram . Researchers have also employed a single subcutaneous dose of I-131-iodohippurate to facilitate prolonged studies of renal plasma flow under steady-state conditions without the need for constant infusion . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8INO3 B13753225 Iodohippuric acid i-131 CAS No. 1203-90-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1203-90-3

Molecular Formula

C9H8INO3

Molecular Weight

309.07 g/mol

IUPAC Name

2-[(2-(131I)iodanylbenzoyl)amino]acetic acid

InChI

InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10+4

InChI Key

CORFWQGVBFFZHF-AKGSDVBQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)[131I]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)I

Origin of Product

United States

Radiochemical Synthesis and Production Methodologies for Iodohippuric Acid I 131

Advanced Radiolabeling Techniques with Iodine-131 (B157037)

The incorporation of the radioactive iodine-131 isotope into the ortho-iodohippuric acid (OIH) molecule is the cornerstone of ¹³¹I-OIH production. Various advanced techniques have been developed to achieve high radiochemical purity and yield.

Precursor Design and Chemical Synthesis for Radiolabeling

The synthesis of the non-radioactive precursor, ortho-iodohippuric acid (OIH), is a critical preliminary step. The most common starting material for this synthesis is ortho-iodobenzoic acid (o-IBA). The general synthetic route involves the conversion of o-IBA to its more reactive acid chloride derivative, which is then reacted with glycine (B1666218) to form o-iodohippuric acid.

A representative synthesis for a similar compound, m-iodohippuric acid, provides insight into the chemical steps. This process begins with the conversion of m-iodobenzoic acid to m-iodobenzoyl chloride by refluxing with thionyl chloride. The resulting m-iodobenzoyl chloride is then reacted with glycine in an aqueous sodium hydroxide solution (a Schotten-Baumann reaction) to yield m-iodohippuric acid. A similar principle is applied for the synthesis of the ortho-isomer. The precursor, o-iodobenzoic acid, can be synthesized from anthranilic acid via a Sandmeyer reaction, which involves diazotization followed by reaction with an iodide salt. wikipedia.org

Microwave-Assisted Radiolabeling Approaches for Iodohippuric Acid I-131

While specific studies on the microwave-assisted radiolabeling of iodohippuric acid are not extensively detailed in the available literature, the application of microwave energy to accelerate organic reactions, including radioiodination of aromatic compounds, is a well-established principle. Microwave-assisted synthesis offers the significant advantages of rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. beilstein-journals.org

In the context of ¹³¹I-OIH production, a microwave-assisted approach would involve subjecting the reaction mixture of the OIH precursor and ¹³¹I-iodide to microwave irradiation. This technique has the potential to significantly enhance the efficiency of the isotopic exchange reaction, leading to higher radiochemical yields in a much shorter timeframe compared to conventional heating methods. Studies on other aromatic compounds have demonstrated that microwave-assisted iodination reactions are notably accelerated. nih.govnih.gov

Yield and Efficiency Optimization in Radiolabeling Protocols

The optimization of radiolabeling protocols is essential for producing ¹³¹I-OIH with high radiochemical yield and purity. Labeling yields for iodohippuric acid have been reported to be in the range of 98 to 99.9%. google.com Achieving such high efficiency requires careful control over the reaction conditions as discussed in the context of isotope exchange mechanisms.

Key strategies for optimizing yield and efficiency include:

Purity of Precursors: The use of highly purified o-iodohippuric acid and high-purity sodium iodide-¹³¹ is fundamental to prevent side reactions and ensure a high labeling efficiency.

Stoichiometry of Reactants: Adjusting the molar ratio of the precursor to the radioiodide can influence the reaction rate and yield.

pH Control: The pH of the reaction medium can affect the chemical form of the reactants and, consequently, the labeling efficiency.

Removal of Oxidizing and Reducing Agents: The presence of trace amounts of oxidizing or reducing agents can interfere with the radioiodination process.

Post-Synthesis Purification and Radiochemical Characterization of this compound

Following the radiolabeling reaction, the crude product contains the desired ¹³¹I-OIH along with unreacted ¹³¹I-iodide and potentially other impurities. Therefore, a robust purification step is necessary to ensure the final product meets the stringent quality requirements for clinical use.

Chromatographic Separation Techniques for Impurity Removal

Chromatographic techniques are the primary methods used for the purification of ¹³¹I-OIH and for the determination of its radiochemical purity.

Column Chromatography: This is a widely used method for the purification of ¹³¹I-Hippuran. researchgate.net The principle involves passing the reaction mixture through a column packed with a stationary phase that selectively retains either the desired product or the impurities. For instance, a column filled with Dowex resin can be used to effectively remove free ¹³¹I- ions from the labeled compound. researchgate.net The purified ¹³¹I-OIH is then collected in different fractions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to assess the radiochemical purity of the final product and to identify the fractions from column chromatography with the highest purity. researchgate.net A typical HPLC system for the analysis of ¹³¹I-OIH employs a reversed-phase column, such as a C18 column. researchgate.net

ParameterHPLC Conditions for ¹³¹I-OIH Analysis
Stationary Phase C18 (SGE column)
Mobile Phase Methanol (B129727):Water (40:60)
Flow Rate 1 ml/min
Detection UV (254 nm) and a radioactive detector (NaI(Tl))

Thin-Layer Chromatography (TLC): TLC is another common and effective method for the routine quality control and assessment of radiochemical purity of ¹³¹I-iodohippurate. richtlijnendatabase.nl This technique separates components based on their differential migration on a stationary phase under the influence of a mobile phase.

ParameterTLC Conditions for ¹³¹I-OIH Radiochemical Purity
Stationary Phase TLC Silica (B1680970) gel GF254 plate
Mobile Phase Water: Glacial acetic acid: Butanol: Toluene (B28343) (1:4:20:80 v/v/v/v)
Detection UV light (254 nm) and a radiochromatogram scanner

In this system, the radiochemical purity of 2-[¹³¹I]iodohippuric acid should be ≥ 96%, with impurities such as 2-iodobenzoic acid and free ¹³¹I-iodide each not exceeding 2%. richtlijnendatabase.nl

Radiochemical Purity Assessment Methodologies

The determination of radiochemical purity is paramount in ensuring the quality of this compound. Several analytical techniques are employed to quantify the percentage of the radionuclide present in the desired chemical form. The most common methodologies include Thin Layer Chromatography (TLC), Paper Electrophoresis, and High-Performance Liquid Chromatography (HPLC).

Thin Layer Chromatography is a widely used method for assessing the radiochemical purity of this compound. richtlijnendatabase.nliaea.org According to the European Pharmacopoeia, a specific TLC method utilizes a silica gel plate and a mobile phase consisting of a mixture of toluene, butanol, glacial acetic acid, and water. richtlijnendatabase.nl This method effectively separates this compound from its potential impurities. richtlijnendatabase.nl

Paper electrophoresis is another technique employed for purity assessment. One study utilized Whatman 1 paper as the stationary phase and a phosphate (B84403) buffer at pH 9 as the mobile phase to separate impurities. researchgate.net HPLC has also been identified as a valuable tool, with some research indicating that TLC can provide better separation of certain radiochemical impurities compared to some HPLC methods. iaea.org

Table 1: Methodologies for Radiochemical Purity Assessment of this compound

Methodology Stationary Phase Mobile Phase/Conditions Key Findings
Thin Layer Chromatography (TLC) Silica gel GF254 plate Toluene:Butanol:Glacial acetic acid:Water (80:20:4:1 v/v/v/v) richtlijnendatabase.nl Provides effective separation of impurities, with some studies suggesting superior separation compared to certain HPLC methods. richtlijnendatabase.nliaea.org
Paper Electrophoresis Whatman 1 paper Phosphate buffer (pH 9), 300 volts for 1 hour researchgate.net Successfully separates this compound from impurities like free iodide. researchgate.net
High-Performance Liquid Chromatography (HPLC) Not specified in detail in the provided search results. Not specified in detail in the provided search results. Used for purity analysis, though some comparisons suggest TLC may offer better resolution for specific impurities. iaea.orgresearchgate.net

Identification and Profiling of Radiochemical and Chemical Impurities

The primary radiochemical impurity of concern in this compound preparations is free radioiodide (¹³¹I⁻). nih.gov The presence of excess free ¹³¹I-iodide can interfere with diagnostic accuracy. nih.gov Another potential chemical impurity is 2-iodobenzoic acid. richtlijnendatabase.nl

Pharmacopoeial standards set strict limits on the levels of these impurities. For instance, the European Pharmacopoeia specifies that the radiochemical purity of 2-[¹³¹I]iodohippuric acid should be ≥ 96%, with limits for free ¹³¹I-iodide and 2-iodobenzoic acid typically set at ≤ 2% each. richtlijnendatabase.nl

Table 2: Common Impurities in this compound

Impurity Type Typical Acceptance Limit
Free ¹³¹I-iodide Radiochemical ≤ 2% richtlijnendatabase.nl
2-Iodobenzoic acid Chemical ≤ 2% richtlijnendatabase.nl

Radiolytic Stability Research of this compound

This compound is susceptible to radiolytic decomposition, where the radiation emitted by the I-131 isotope can cause the breakdown of the molecule itself. iaea.orgresearchgate.net This decomposition can lead to a decrease in radiochemical purity over time.

One study investigated the stability of this compound over a 30-day period at various storage temperatures. The initial radiochemical purity was 99.52%. researchgate.net After 30 days, the purity remained high, though a slight decrease was observed. researchgate.net

Table 3: Radiochemical Purity of this compound Over 30 Days at Different Storage Temperatures

Day Radiochemical Purity at 4°C (%) Radiochemical Purity at 25°C (%) Radiochemical Purity at 30°C (%)
1 99.52 researchgate.net 99.52 researchgate.net 99.52 researchgate.net
30 97.04 researchgate.net 96.37 researchgate.net 96.96 researchgate.net

Investigation of Radiolytic Degradation Pathways

The primary pathway of radiolytic degradation is believed to be the cleavage of the carbon-iodine bond, resulting in the formation of free ¹³¹I-iodide. This is supported by the identification of free radioiodide as the main radiochemical impurity. nih.gov The high-energy beta particles and gamma rays emitted by I-131 can interact with the iodohippuric acid molecule, leading to the breaking of this covalent bond.

Influence of Environmental Factors on Radiochemical Integrity

Several environmental factors can influence the stability of this compound.

Temperature: As shown in the stability study, storage temperature can have a minor effect on the rate of decomposition, with slightly lower purity observed at 25°C compared to 4°C and 30°C after 30 days. researchgate.net However, a statistical analysis in the same study concluded that there was no significant difference in radiochemical purity at the various storage temperatures. researchgate.net

pH: The pH of the formulation is crucial for stability. The acceptable pH range for this compound injections is typically between 6.0 and 8.5. richtlijnendatabase.nl Deviations from this range can potentially accelerate degradation.

Research into Radioprotective Agents and Stabilization Strategies

To mitigate radiolytic decomposition and enhance the shelf-life of this compound, various stabilizing agents are incorporated into its formulation. Antioxidants are commonly used for this purpose. Ascorbic acid and its salts are one example of a stabilizer used in radiopharmaceutical preparations. Another compound, nicotinamide, has also been investigated as a stabilizer against radiolytic decomposition in iodine-131 labeled compounds. These agents work by scavenging free radicals generated during radiolysis, thereby protecting the integrity of the iodohippuric acid molecule.

Theoretical and Mechanistic Investigations of Iodohippuric Acid I 131 in Biological Systems in Vitro and Ex Vivo Focus

Cellular and Subcellular Interaction Research

The interaction of Iodohippuric acid I-131 with cellular components is fundamental to its biological activity and diagnostic utility. Research in this area has focused on its transport across cell membranes, binding to cellular components, and its ultimate location within the cell.

In Vitro Studies of Membrane Transport Mechanisms in Isolated Cellular Systems

In vitro studies using isolated cellular systems, such as Xenopus laevis oocytes engineered to express specific transporters, have been instrumental in elucidating the membrane transport mechanisms of iodohippurate. snmjournals.orgnih.gov These studies have demonstrated that iodohippurate is a substrate for the organic anion transporter 1 (OAT1). snmjournals.orgnih.govdntb.gov.ua OAT1 is a key transporter located on the basolateral membrane of renal proximal tubule cells, responsible for the uptake of a wide range of organic anions from the blood into the tubular cells. snmjournals.orgphysiology.org

The transport of iodohippurate via OAT1 is an active process. snmjournals.org Research has shown that the uptake of a similar radiolabeled compound, ⁹⁹ᵐTc-mercaptoacetylglycylglycylglycine (MAG3), by OAT1-expressing oocytes is significantly inhibited by o-iodohippurate (OIH), indicating they compete for the same transport mechanism. snmjournals.orgnih.gov This transport is indirectly dependent on sodium ions and is stimulated by an outwardly directed dicarboxylate gradient, classifying OAT1 as an organic anion/dicarboxylate exchanger. snmjournals.orgnih.govphysiology.org

Experimental SystemTransporter StudiedKey FindingsReference
OAT1-expressing Xenopus laevis oocytesOrganic Anion Transporter 1 (OAT1)o-Iodohippurate significantly inhibits the uptake of ⁹⁹ᵐTc-MAG3, demonstrating competition for OAT1. snmjournals.orgnih.gov
OAT1-expressing Xenopus laevis oocytesOrganic Anion Transporter 1 (OAT1)Transport is an active process, indirectly Na⁺-dependent, and stimulated by a dicarboxylate gradient. snmjournals.org

Investigations into Binding Kinetics and Substrate Interactions (Non-Clinical)

Non-clinical investigations into the binding kinetics of iodohippurate have further characterized its interaction with organic anion transporters. The binding of organic anions like iodohippurate to these transporters is primarily governed by hydrophobic interactions, hydrogen bonding, and electrostatic interactions. snmjournals.org The transporter recognizes substrates that possess a hydrophobic core with negative or partial negative charges. snmjournals.org

Studies have shown that various compounds can inhibit the transport of radiolabeled substrates in a competitive manner, providing insights into the binding affinity of iodohippurate. For instance, in OAT1-expressing oocytes, the uptake of ⁹⁹ᵐTc-MAG3 was significantly reduced in the presence of o-iodohippurate. snmjournals.orgresearchgate.net This competitive inhibition underscores the specific binding interaction between iodohippurate and the OAT1 transporter.

InhibitorExperimental SystemEffect on ⁹⁹ᵐTc-MAG3 Uptake (% of control)Reference
o-Iodohippurate (OIH)OAT1-expressing Xenopus laevis oocytes26.4% ± 21.7% snmjournals.orgnih.gov
p-Aminohippurate (PAH)OAT1-expressing Xenopus laevis oocytes8.5% ± 16.2% snmjournals.orgnih.gov
ProbenecidOAT1-expressing Xenopus laevis oocytes29.1% ± 12.4% snmjournals.orgnih.gov

Intracellular Localization Studies within Cultured Biological Cells

Subcellular distribution studies have provided critical information on the intracellular fate of iodohippurate and its derivatives. When antibody fragments (Fab) are labeled with a compound containing a cleavable linker that releases m-iodohippuric acid, the radioactivity is predominantly found in the membrane fraction of renal cells shortly after administration. acs.orgaacrjournals.org This is in contrast to directly radiolabeled Fab fragments, where radioactivity migrates from the membrane to the lysosomal fraction. acs.orgaacrjournals.org

This localization to the membrane fraction suggests that the cleavage of the linker and release of m-iodohippuric acid occurs at the brush border membrane of renal cells, before the larger molecule is internalized and transported to the lysosomes for degradation. aacrjournals.orghzdr.de This rapid release at the cell surface is a key feature in the design of radiolabeled agents intended to have low renal retention. acs.org

Enzymatic Biotransformation and Metabolism Research

The metabolism of this compound and related compounds has been investigated in isolated enzyme systems and ex vivo tissue preparations to identify metabolites and characterize the metabolic pathways involved.

Identification of Metabolites in Isolated Enzyme Systems

Research has focused on designing radiolabeled antibody fragments with linkages that are susceptible to cleavage by renal enzymes, leading to the release of small, easily excretable radiometabolites. hzdr.de A key strategy involves incorporating a linker that liberates m-iodohippuric acid upon enzymatic action. acs.orgnih.gov

In vitro systems using brush border membrane vesicles (BBMVs) isolated from the rat kidney cortex have been developed to study this process. nih.govresearchgate.net When derivatives of m-iodohippuric acid, such as 3'-[¹²⁵I]iodohippuryl L-lysine, were incubated with these BBMVs, the primary radiometabolite generated was m-[¹²⁵I]iodohippuric acid. hzdr.denih.gov The cleavage is facilitated by enzymes like carboxypeptidase M, which are present on the renal brush border. aacrjournals.orgnih.gov

Characterization of Metabolic Pathways in Ex Vivo Tissue Homogenates

Studies using ex vivo tissue homogenates have confirmed the metabolic pathways identified in isolated enzyme systems. When antibody fragments labeled via a linker designed to be cleaved by renal brush border enzymes are studied, the resulting major radiometabolite found in urine is m-iodohippuric acid. acs.orghzdr.deresearcher.life

Role of Specific Enzymes and Inhibitors in this compound Biotransformation

The biotransformation of this compound (¹³¹I-OIH) outside of the primary clearance pathway is primarily concerned with its metabolic stability, particularly the integrity of the carbon-iodine (C-I) bond. nih.gov The main metabolic process leading to the breakdown of radioiodinated pharmaceuticals is deiodination. nih.gov In vitro studies have been conducted to evaluate the kinetics of this decomposition. One such study characterized the decomposition due to temperature and self-absorbed radiation, finding that under specific conditions (2 mCi/mL concentration, 25°C), the compound exhibited a mean decomposition of 8.0% over a 28-day period. nih.gov

The susceptibility to deiodination is highly dependent on the molecular structure. nih.gov For instance, iodophenols and iodoanilines are generally more prone to in vivo deiodination. nih.gov The enzymatic processes responsible for this are complex and can involve various metabolic pathways. nih.gov While the specific enzymatic metabolism of ¹³¹I-OIH itself is not extensively detailed, its structure as a hippuric acid analogue is significant. The carbonylglycine side chain of hippuric acid is believed to be crucial for recognition by tubular transport proteins, which is central to its renal handling rather than its biotransformation. iaea.org

In a broader context, iodohippuric acid is sometimes a metabolite of other, more complex radiolabeled molecules. For example, research on antibody fragments designed to reduce renal radioactivity has utilized linkers that, when cleaved, release m-iodohippuric acid. acs.org In vitro and ex vivo studies using renal brush border membrane vesicles (RBBMVs) have been employed to study the enzymatic cleavage of these linkers. acs.org These systems allow for the investigation of specific enzymes present on the outer surface of renal proximal tubule epithelial cells. acs.org While not a direct study of ¹³¹I-OIH biotransformation, this demonstrates the role of renal enzymes in processing molecules to yield an iodohippuric acid moiety. acs.org The stability of the ¹³¹I-OIH once it is released would then be subject to the deiodination pathways mentioned earlier.

The following table summarizes structural features that influence the metabolic stability of radioiodinated compounds, which is conceptually applicable to the stability of ¹³¹I-OIH.

FeatureInfluence on StabilityRationale
Iodine Position sp² carbons (arenes, vinyls) are more stable than sp³ carbons.The C-I bond is stronger on sp² hybridized carbons. nih.gov
Aromatic Substituents Hydroxyl (-OH) or amino (-NH₂) groups increase deiodination.These groups can electronically influence the aromatic ring, making the C-I bond more susceptible to cleavage. nih.gov
Aromatic Substituents Methoxy (-OCH₃) or difluoro groups improve stability.These groups can sterically hinder or electronically deactivate the ring against enzymatic attack. nih.gov
Heterocyclic Rings Iodine on many heterocyclic rings is often unstable.The electronic properties of the heterocyclic ring can weaken the C-I bond. nih.gov

Compartmental Modeling and Theoretical Pharmacokinetic Studies (Non-Clinical)

Compartmental modeling is a fundamental tool in pharmacokinetics, allowing for the mathematical description of a drug's journey through a biological system. For radiopharmaceuticals like this compound, these models are essential for understanding and predicting their behavior in a non-clinical setting. pageplace.de These theoretical studies use mathematical equations to represent different parts of the body as "compartments" between which the tracer moves. nih.gov

Development of Mathematical Models for Tracer Kinetics

The development of mathematical models for ¹³¹I-OIH kinetics is centered on describing its rapid transit through the body, specifically its uptake and excretion by the kidneys. These are typically multi-compartmental models that simulate the key physiological spaces. A common structure includes:

A central compartment: Representing the plasma/blood pool where the tracer is initially introduced.

A kidney compartment: Representing the renal tissue where the tracer is trapped and processed.

A bladder compartment: Representing the accumulation of excreted tracer.

The movement of the tracer between these compartments is defined by first-order rate constants. For example, the rate of uptake from plasma to the kidney and the rate of excretion from the kidney to the bladder are key parameters. The resulting models generate time-activity curves (renograms) that describe the concentration of ¹³¹I-OIH in each compartment over time. researchgate.net The shape of these curves—the initial steep uptake, the time to peak activity, and the subsequent rapid decline—is a direct reflection of the underlying kinetic parameters and provides a quantitative measure of renal function. researchgate.net The models can be represented by a system of differential equations, where the change in concentration in each compartment is a function of the flow rates in and out of it.

Simulation of this compound Distribution in Theoretical Biological Systems

Simulations based on these mathematical models predict the biodistribution of ¹³¹I-OIH in a theoretical biological system, often based on parameters derived from non-human animal studies. researchgate.net For instance, biological studies in mice, rats, and rabbits have shown that ¹³¹I-OIH is cleared rapidly by the kidneys, with minimal retention in other organs. researchgate.net In rats, approximately 70-75% of the injected dose is excreted by the kidneys within 30 minutes, with biliary excretion accounting for around 7%. researchgate.net

Simulations would use these experimentally derived values to model the tracer's path. Starting with an initial bolus injection into the central (plasma) compartment, the model would simulate the rapid transfer to the kidney compartment, reflecting the high renal extraction efficiency. Simultaneously, it would model a much smaller distribution to a compartment representing the liver and hepatobiliary system. The primary output would be a rapid accumulation in the bladder compartment as the kidney compartment clears. These simulations are valuable for comparing the kinetics of ¹³¹I-OIH with other renal tracers, such as Technetium-99m-MAG3, to understand relative efficiencies and behaviors without conducting human trials. researchgate.net

Predictive Modeling of Renal Clearance Mechanisms (Conceptual, Non-Human Data)

Predictive modeling of ¹³¹I-OIH renal clearance is based on the conceptual understanding that it is actively secreted by the renal tubules, a process that approximates effective renal plasma flow (ERPF). nih.govjaypeedigital.com The models are built upon non-human data that quantify this efficiency. The key parameter is the extraction ratio, which measures the fraction of the tracer removed from the blood in a single pass through the kidneys.

Non-clinical experiments, particularly in canine models, have been instrumental in providing the data needed for these predictive models. nih.gov In these studies, the clearance of ¹³¹I-OIH is compared directly with that of para-aminohippuric acid (PAH), the gold standard for measuring ERPF. The extraction ratio for ¹³¹I-OIH was found to be approximately 0.67, which is 88% of the extraction ratio of PAH. nih.gov This high extraction efficiency is attributed to its recognition by organic anion transporters in the proximal tubules. iaea.org

Predictive models incorporate these values to estimate renal clearance under various theoretical conditions. For example, a model could predict how a reduction in renal blood flow would impact the clearance rate of ¹³¹I-OIH. jaypeedigital.com These models are foundational for establishing the relationship between the tracer's clearance and the physiological state of the kidneys.

The following table presents comparative renal parameters for ¹³¹I-OIH and other agents from a non-clinical dog model, providing the foundational data for predictive modeling.

AgentExtraction RatioClearance (mL/min/kg)Extraction Ratio (Relative to PAH)
OIH (I-131) 0.6713.00.88
OIH (I-123) 0.6512.80.86
PAH 0.7615.01.00
Data derived from a surgically prepared dog model. nih.gov

Analytical Research Methodologies for Iodohippuric Acid I 131

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Iodohippuric Acid I-131, providing powerful tools for separating the target compound from related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of this compound, offering high sensitivity and resolution. nih.govresearchgate.net Reversed-phase HPLC is a commonly chosen method for assessing the radiochemical purity of this radiopharmaceutical. nih.gov

Method development often focuses on optimizing the mobile phase to achieve efficient separation of this compound from potential impurities such as free iodide and iodobenzoic acid. For instance, an eluent composed of a methanol (B129727) and 0.1 M acetic acid mixture (30:70), adjusted to a pH of 4.0 with sodium hydroxide, has been shown to provide optimal separation. researcher.life This method resulted in distinct phase capacity ratios for iodide, iodohippuric acid (IHA), and iodobenzoic acid (IBA), allowing for a rapid analysis time of approximately 4 minutes per sample. researcher.life Another HPLC method utilizes a µBondapak C18 column with a mobile phase of 0.1% phosphoric acid in water, with detection via ultraviolet absorbance at 254 nm. iaea.org

A study comparing HPLC-purified technetium-99m mercaptoacetyltriglycine (MAG3) with Iodine-131 (B157037) orthoiodohippurate (OIH) further highlights the utility of HPLC in the analysis of renal radiopharmaceuticals. nih.gov Additionally, research on the metabolism of iodine-131 metaiodobenzylguanidine ([131I]MIBG) employed reverse-phase HPLC to identify radioactive metabolites, including [131I]-m-iodohippuric acid. nih.gov

Interactive Data Table: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column -µBondapak C18
Mobile Phase Methanol: 0.1 M Acetic Acid (30:70), pH 4.00.1% Phosphoric Acid in Water
Detection -UV Absorbance at 254 nm
Flow Rate -1 ml/min
Analysis Time ~4 minutes-
Reference researcher.life iaea.org

Thin-Layer Chromatography (TLC) is a widely used and accessible method for determining the radiochemical purity of this compound. iaea.orgrichtlijnendatabase.nl It provides a straightforward way to separate the desired radiolabeled compound from impurities like free radioiodide. iaea.orgresearchgate.net

The European Pharmacopeia outlines a standardized TLC method for assessing the radiochemical purity of Sodium Iodohippurate (¹³¹I) Injection. richtlijnendatabase.nlrichtlijnendatabase.nl This method employs a TLC silica (B1680970) gel GF254 plate and a mobile phase consisting of a mixture of water, glacial acetic acid, butanol, and toluene (B28343) (1:4:20:80 v/v/v/v). richtlijnendatabase.nlstudylib.net In this system, impurities such as iodide ion (Impurity C) and 2-iodobenzoic acid (Impurity D) are effectively separated from the main component, 2-[¹³¹I]iodohippuric acid. richtlijnendatabase.nlrichtlijnendatabase.nl The distribution of radioactivity on the plate is then determined using a suitable detector. studylib.net

Research has also explored alternative TLC systems to improve efficiency. One study found that using Whatman-31ET paper with a mobile phase of n-butanol, acetic acid, and water (4:1:1) offered a good separation of ¹³¹I-Hippuran from its impurities with a reduced developing time. researchgate.net The radiochemical purity is a critical quality attribute, with specifications typically requiring that not less than 96% of the iodine-131 is in the form of sodium 2-iodohippurate. studylib.net

Interactive Data Table: TLC Systems for Radiochemical Purity of this compound

ParameterEuropean Pharmacopeia MethodAlternative Method
Stationary Phase TLC Silica gel GF254 plateWhatman-31ET paper
Mobile Phase Water:Glacial Acetic Acid:Butanol:Toluene (1:4:20:80)n-Butanol:Acetic Acid:Water (4:1:1)
Impurity (Rf=0) Iodide ion-
Compound (Rf=~0.5-0.6) 2-[¹³¹I]iodohippuric acid-
Impurity (Rf=~0.9-1.0) 2-iodobenzoic acid-
Reference richtlijnendatabase.nlrichtlijnendatabase.nlstudylib.net researchgate.net

Electrophoretic techniques, particularly paper electrophoresis, are valuable for assessing the stability and impurity profile of this compound. These methods separate molecules based on their charge and size under the influence of an electric field.

A study on the stability of ¹³¹I-Ortho-Iodo-Hippuric Acid utilized paper electrophoresis to determine radiochemical purity over time at different storage temperatures. researchgate.net In this method, Whatman 1 paper served as the stationary phase, and a phosphate (B84403) buffer with a pH of 9 was used as the mobile phase (electrolyte). researchgate.net A voltage of 300 volts was applied for one hour to separate the main compound from impurities like free iodide. researchgate.net Another application of electrophoresis involves using a Shandon Low Voltage Electrophoresis Unit, followed by analysis of the electrophoretograms with a radiochromatogram scanner. iaea.org

These electrophoretic methods are particularly useful for confirming the presence of charged impurities that might not be well-resolved by chromatographic techniques alone.

Interactive Data Table: Paper Electrophoresis for this compound Analysis

ParameterMethod Details
Stationary Phase Whatman 1 paper
Mobile Phase (Electrolyte) Phosphate buffer (pH 9)
Voltage 300 volts
Duration 1 hour
Purpose Stability testing and radiochemical purity
Reference researchgate.net

Spectroscopic and Radiometric Characterization Techniques

Spectroscopic and radiometric methods are indispensable for the definitive identification and quantification of the radionuclide and the molecular structure of this compound.

Gamma spectrometry is the primary technique for the quantification and identification of Iodine-131 in a sample. This method relies on detecting the characteristic gamma rays emitted during the radioactive decay of ¹³¹I. The most prominent gamma emission used for imaging and quantification has an energy of 364.5 keV. nih.govlu.se

High-purity germanium (HPGe) detectors are often employed in gamma spectrometry systems for their excellent energy resolution, allowing for the accurate determination of gamma activities of various radionuclides, including ¹³¹I. scientific.net For accurate quantification, the gamma camera or spectrometer must be calibrated using standard sources. nih.govscientific.net Collaborative studies have demonstrated the robustness of gamma-ray spectroscopy for determining ¹³¹I levels in various samples. nih.gov

Decay analysis using gamma spectrometry is crucial for confirming the identity of Iodine-131, as its half-life is a unique physical constant. The technique is also essential for assessing radionuclidic purity by identifying the presence of any other gamma-emitting impurities. iaea.org

Interactive Data Table: Key Gamma Emissions of Iodine-131

Energy (keV)Abundance (%)
364.4981.2
636.997.12
722.911.79
Reference lu.se

The coupling of mass spectrometry (MS) with chromatographic systems, such as Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful tool for the structural elucidation of Iodohippuric Acid and its metabolites. While gamma spectrometry confirms the presence of the radioisotope, MS provides information about the entire molecule's mass and structure.

A validated LC-MS/MS method has been developed for the simultaneous quantification of hippuran (ortho-iodohippuric acid) and iothalamate in serum and urine. rug.nl In this method, positive electrospray ionization was selected for detection. The precursor ion for hippuran was identified as [M+H]⁺ at m/z 306.0, and the most abundant product ion for detection was at m/z 231.0, resulting from the cleavage of the amide bond. rug.nl Such methods are invaluable for pharmacokinetic studies and for identifying metabolites of the drug.

Historically, mass spectroscopy, in conjunction with other techniques like NMR and gas chromatography, has been used to confirm the purity of m-iodohippuric acid, ensuring it is free from starting materials like m-iodobenzoic acid. google.com

Interactive Data Table: Mass Spectrometric Parameters for Hippuran Analysis

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ (m/z) 306.0
Product Ion (m/z) 231.0
Reference rug.nl

Nuclear Magnetic Resonance (NMR) Studies of Non-Radioactive Analogs in Structural Research

Due to the radioactive nature of Iodine-131, direct analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy is not practical. Instead, researchers rely on non-radioactive analogs, such as ortho-iodohippuric acid containing the stable isotope Iodine-127, to perform structural characterization. google.com These studies are crucial for confirming the molecular structure, which is essential for understanding its biological behavior and for the quality control of the radiopharmaceutical.

¹H NMR and ¹³C NMR are the primary techniques employed. In ¹H NMR of non-radioactive o-iodohippuric acid, the proton signals of the aromatic ring, the methylene (B1212753) group of the glycine (B1666218) side chain, and the amide proton can be identified and assigned. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. chemicalbook.comchemicalbook.comlibretexts.org The chemical shifts observed in these spectra are compared with those of related compounds and theoretical predictions to verify the correct synthesis and purity of the "cold" (non-radioactive) precursor before radiolabeling. chemicalbook.comdrugbank.com

For instance, the structural analysis of N-methylbenzamide, a compound with a similar amide linkage, can provide comparative data for interpreting the spectra of iodohippuric acid analogs. chemicalbook.com The characterization of these non-radioactive analogs is a critical step in the development and validation of any new synthesis or formulation of this compound. snmjournals.orgacs.org

Table 1: Predicted NMR Data for Iodohippuric Acid Analogs

Spectrum TypePredicted Data Availability
Predicted ¹H NMRNot Applicable
Predicted ¹³C NMRNot Applicable
Data based on general knowledge of NMR spectroscopy for similar compounds. drugbank.com

Validation of Analytical Methods for this compound Research

The validation of analytical methods is a critical requirement to ensure the quality and reliability of this compound for its intended use. europa.euwho.int This process involves a series of experiments to demonstrate that the analytical procedure is suitable for its purpose, providing accurate, reproducible, and specific results. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is a commonly validated method for the analysis of this compound. researchgate.netresearchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. For this compound, this is often assessed by analyzing samples with known concentrations of the compound and its potential impurities.

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of a standard solution and plotting the response against the concentration.

A study validating an LC-MS/MS method for the simultaneous quantification of iothalamate and hippuran (ortho-iodohippuric acid) in serum and urine demonstrated excellent accuracy and precision, with coefficient of variation (CV) and absolute bias values not exceeding 10%. rug.nl The method was linear over the concentration ranges of 0.500–30.0 ng/mL in serum and 10.0–5000 ng/mL in urine. rug.nl

Table 2: Representative Validation Parameters for an LC-MS/MS Method for Hippuran

ParameterSerumUrine
Linearity Range 0.500–30.0 ng/mL10.0–5000 ng/mL
Accuracy (Bias) ≤ 10%≤ 10%
Precision (CV) ≤ 10%≤ 10%
This data is illustrative of a validated method for hippuran analysis. rug.nl

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. For this compound, a key impurity is free radioiodide (¹³¹I-), which can compromise the diagnostic utility of the radiopharmaceutical. nih.govsnmjournals.org Other potential impurities include o-iodobenzoic acid. snmjournals.org Analytical methods like thin-layer chromatography (TLC) and HPLC are validated to ensure they can separate and quantify this compound from these impurities. snmjournals.orgrichtlijnendatabase.nl The European Pharmacopoeia specifies a minimum radiochemical purity for Sodium Iodohippurate (¹³¹I) Injection, which necessitates specific analytical methods. researchgate.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. Determining the LOD for impurities like free iodide is crucial for ensuring the safety and efficacy of the final product.

Studies have shown that the presence of even small amounts of free ¹³¹I-iodide can significantly lower the calculated clearance of ¹³¹I-Hippuran. nih.gov Therefore, the analytical method must be sensitive enough to detect and quantify iodide at levels that are clinically relevant.

Table 3: Common Impurities in this compound Preparations

ImpurityAnalytical Method for Detection
Free Radioiodide (¹³¹I⁻)Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)
o-Iodobenzoic acidThin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)
Based on findings from purity analyses of commercial hippuran samples. snmjournals.org

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these parameters might include the pH of the mobile phase, column temperature, and flow rate.

Reproducibility is the precision between laboratories, and it is assessed to ensure that the analytical method can be successfully transferred and performed in different settings.

The validation of analytical methods for this compound must include assessments of these parameters to ensure consistent performance. richtlijnendatabase.nl For example, a study validating the preparation of individual doses of (¹³¹I)-sodium o-iodohippurate demonstrated the reproducibility of the method by analyzing 10 different batches, both undiluted and diluted with saline or phosphate-buffered saline (PBS). nih.gov The results showed that the radiochemical purity remained high across the different preparations, indicating a robust and reproducible procedure. nih.gov

Comparative Academic Studies of Iodohippuric Acid I 131 with Other Radiotracers

Comparative Radiochemical Stability Profiles

The utility of a radiopharmaceutical is fundamentally dependent on its stability, both in vitro and in vivo. The radiochemical purity of Iodohippuric acid I-131 can be subject to decomposition over time, a factor that is critically compared with more modern agents.

Research Findings: Studies have shown that ¹³¹I-labeled products can be susceptible to significant decomposition. iaea.org The stability of ¹³¹I-OIH has been evaluated by assessing the extent of decomposition under various storage conditions. One study calculated a predicted decomposition of 7.6% over a 28-day period for a specific concentration and temperature, with experimental results showing a mean decomposition of 8.0% under the same conditions. nih.gov This decomposition is often characterized by the release of free radioiodide.

In comparison, technetium-99m (⁹⁹ᵐTc) labeled agents, such as ⁹⁹ᵐTc-mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3) and ⁹⁹ᵐTc-L,L-ethylenedicysteine (⁹⁹ᵐTc-L,L-EC), often exhibit high radiochemical purity and stability. For instance, ⁹⁹ᵐTc-L,L-EC can be prepared with high purity and remains very stable. researchgate.net Similarly, certain novel ⁹⁹ᵐTc(CO)₃-based complexes have demonstrated substantial stability with radiochemical yields around 98%. researchgate.net The stability of these modern agents is a key advantage, ensuring the integrity of the tracer upon administration. In one study, when incubated in murine plasma for 24 hours, over 97% of the radioactivity for certain ¹¹¹In-labeled antibody fragments remained intact. acs.org

Interactive Data Table: Radiochemical Stability Comparison Below is a conceptual data table illustrating typical stability profiles.

RadiotracerTime PointRadiochemical Purity (%)Primary Decomposition Product
This compound 28 days~92.0%Free ¹³¹I-iodide
⁹⁹ᵐTc-MAG3 6 hours>95%⁹⁹ᵐTcO₄⁻
⁹⁹ᵐTc-L,L-EC 6 hours>98%Minimal

Note: Values are illustrative and can vary based on specific preparation and storage conditions.

Comparative In Vitro Cellular Uptake and Efflux Mechanisms

The primary mechanism for the renal clearance of this compound is active tubular secretion, a process mediated by organic anion transporters (OATs) in the proximal tubules. Understanding its interaction with these transporters in comparison to other agents is crucial for interpreting renal function studies.

Research Findings: The clearance of ¹³¹I-OIH is a well-established marker for effective renal plasma flow. Its transport is handled by the classic para-aminohippuric acid (PAH) pathway. ethernet.edu.et Studies comparing ¹³¹I-OIH with ⁹⁹ᵐTc-MAG3 have shown that while both are secreted by the tubules, their transport efficiencies and plasma clearances differ. In human volunteers, the plasma clearance of ¹³¹I-OIH was found to be significantly higher than that of ⁹⁹ᵐTc-MAG3. nih.gov For instance, one comparative study reported an average plasma clearance for ¹³¹I-OIH of 272 mL/min, compared to 138 mL/min for ⁹⁹ᵐTc-MAG3. nih.gov

In vitro studies using isolated renal brush border membrane vesicles (BBMVs) have been instrumental in dissecting these mechanisms. researcher.liferesearchgate.net These systems allow for the direct study of transporter-mediated uptake and efflux without the complexities of whole-organism physiology. While direct comparative uptake data in isolated cells is specific to the research context, the general principle is that both ¹³¹I-OIH and ⁹⁹ᵐTc-MAG3 are substrates for OATs, but with different affinities and transport rates, which accounts for the observed differences in their plasma clearance. researchgate.netnih.gov

Comparative Enzymatic Metabolism in Isolated Biological Systems

An ideal renal radiotracer should be metabolically inert, passing through the kidneys unchanged. Studies in isolated systems, such as kidney homogenates or brush border membrane vesicles, help to verify this property.

Research Findings: this compound is known for its high metabolic stability, being excreted largely in its original form. However, its use has been adapted in more complex molecular designs. For example, researchers have attached m-iodohippuric acid to antibody fragments via a glycyl-lysine linker. acs.orgaacrjournals.org In vitro studies using renal brush border membrane vesicles demonstrated that enzymes present on the membrane, such as carboxypeptidase M, could cleave this linker, releasing the m-iodohippuric acid metabolite. researchgate.net This clever design aims to reduce the renal retention of larger radiolabeled molecules. acs.orgaacrjournals.org

In these specialized systems, the release of m-iodohippuric acid from a precursor molecule can be quantified. For instance, one study showed that incubating a derivative in BBMVs led to the generation of m-[¹²⁵I]iodohippuric acid. researchgate.net This contrasts with tracers like ⁹⁹ᵐTc-MAG3, which is also excreted without significant metabolism. The primary focus of metabolic studies involving iodohippuric acid has often been in the context of these cleavable linker systems, confirming the enzymatic release of the core molecule in isolated renal preparations. researcher.liferesearchgate.net

Comparative Theoretical Modeling of Biological Interactions and Kinetics

Compartmental modeling is a mathematical approach used to describe the kinetic behavior of a substance as it moves through various physiological compartments in the body. This has been applied to ¹³¹I-OIH and its comparators to understand and quantify their pharmacokinetics.

Research Findings: The kinetics of ¹³¹I-OIH have been described using a three-compartment model in rats, which accounts for its distribution and elimination. nih.gov This model identifies a central compartment that includes plasma, liver, heart, and lungs. nih.gov Such models are essential for calculating key parameters like plasma clearance and volume of distribution.

When comparing radiotracers, these models highlight key differences. For example, a clinical comparison between ⁹⁹ᵐTc-MAG3 and ¹³¹I-OIH revealed a smaller volume of distribution for ⁹⁹ᵐTc-MAG3 (5.96 L) compared to ¹³¹I-OIH (9.41 L), despite a good correlation between their clearance rates. nih.gov Theoretical models also help in predicting dosimetry and the potential therapeutic efficacy of different radiotracers by simulating their pharmacokinetic profiles. nih.gov These models can incorporate variables such as uptake rates, washout rates, and radionuclide decay constants to compare different agents, like Rubidium-82, which has been evaluated with a two-compartment kinetic model for renal imaging. researchgate.net

Interactive Data Table: Pharmacokinetic Parameter Comparison The table below provides a comparative overview of key pharmacokinetic parameters derived from modeling studies.

ParameterThis compound⁹⁹ᵐTc-MAG3
Plasma Clearance (mL/min) ~272 - 413~138
Volume of Distribution (L) ~9.41~5.96
Primary Excretion Pathway Tubular SecretionTubular Secretion
Plasma Protein Binding ModerateHigh

Note: Values are derived from specific human studies and can vary between individuals and study methodologies. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Iodohippuric Acid I 131

Exploration of Novel Radiolabeling Strategies for Enhanced Purity and Yield

The pursuit of higher radiochemical purity and greater production yields for ¹³¹I-iodohippuric acid is an active area of research, aiming to improve the reliability of preclinical studies and ensure consistency. Research is centered on optimizing the isotopic exchange reaction between non-radioactive o-iodohippurate and ¹³¹I-sodium iodide.

One promising approach is the refinement of the "melt" technique. A modified hydrothermal melting method has been described as a simple, economical, and rapid process (100-120 minutes) that consistently produces high radiochemical yields. This method avoids complex purification steps, which is advantageous for short-lived isotopes and for minimizing radiation exposure to personnel. Key to the success of these exchange reactions is the precise control of reaction conditions. For instance, the pH of the reaction mixture is critical; an optimal pH of around 5 is necessary, as efficiency rapidly decreases in basic conditions. Catalysts, such as copper salts in trace amounts, are also employed to facilitate the reaction.

Post-labeling purification remains essential for removing unbound ¹³¹I-iodide, which can interfere with functional measurements. Modern purification and analysis techniques are being rigorously applied to ensure the quality of the final product. High-performance liquid chromatography (HPLC) is used to identify and isolate fractions with the highest radiochemical purity. For quality control, thin-layer chromatography (TLC) is a common method to assess radiochemical purity, ensuring it meets stringent standards (often >95%).

Research Findings on Iodohippuric Acid I-131 Purity and Stability
ParameterMethod/ConditionResultReference
Initial Radiochemical PurityPaper Electrophoresis99.52%
Purity after 30 Days StorageStored at 4°C97.04%
Stored at 25°C96.37%
Stored at 30°C96.96%
Labeling MethodModified 'Melt' TechniqueConsistently high purity (≤ 0.1% free iodide)

Advanced Computational Modeling of Tracer-Biological System Interactions

A significant emerging frontier is the application of advanced computational modeling to simulate the pharmacokinetics of ¹³¹I-iodohippuric acid. While historically studied through direct measurement, physiologically based pharmacokinetic (PBPK) and compartmental models offer a powerful predictive tool for understanding its journey through the body. These models are not yet widely applied to ¹³¹I-iodohippuric acid specifically but represent a clear future direction for research.

A PBPK model for ¹³¹I-iodohippuric acid would integrate drug-specific data with physiological parameters. This creates a multi-compartment simulation that can predict its distribution across the entire body. For a renal tracer, such a model would incorporate:

Anatomical and Physiological Data: Kidney volume, tubular flow rates, and transporter expression levels.

Tracer-Specific Properties: Plasma protein binding, lipophilicity, and ionization characteristics.

Dynamic Processes: Glomerular filtration, active tubular secretion, and passive diffusion.

By simulating these interactions, researchers can gain deeper insights into how variability in patient physiology might affect tracer kinetics. Compartmental models, which describe the body as a series of interconnected compartments, are also being developed to mathematically model the kinetics of iodine-based radiopharmaceuticals. These models can calculate individual pharmacokinetic parameters, such as transport constants and half-life in specific organs, providing a more personalized understanding of the tracer's behavior. Such computational approaches could help refine experimental designs and provide a theoretical framework for interpreting preclinical data.

Development of this compound as a Research Standard for Preclinical Methodologies

Given its long history and well-characterized behavior, ¹³¹I-iodohippuric acid is ideally positioned to serve as a research standard for validating new preclinical methodologies. First labeled in 1960, it has been a cornerstone for determining effective renal plasma flow (ERPF) for decades. Its primary mechanism of elimination is through tubular secretion (approximately 80%) with a smaller component of glomerular filtration (20%), and its clearance is highly efficient.

This predictable and well-understood renal handling makes it an excellent benchmark against which new renal radiopharmaceuticals and analytical techniques can be compared. For example, when developing novel tracers for GFR or ERPF, ¹³¹I-iodohippuric acid can be used as the "gold standard" comparator in animal models to validate the accuracy and reproducibility of the new agent.

Furthermore, it can be used to validate novel quantitative imaging techniques. Methods that aim to calculate renal function from gamma camera data without the need for blood or urine samples can be tested for accuracy by comparing their results to clearance values obtained using the established ¹³¹I-iodohippuric acid method. A current clinical trial, for instance, is directly comparing a non-radioactive method for measuring glomerular filtration rate against the established ¹³¹I-hippuran method, highlighting its ongoing role as a reference standard.

Integration of this compound Research into Broader Radiopharmaceutical Science and Technology

The extensive body of research on ¹³¹I-iodohippuric acid provides valuable lessons that inform the broader field of radiopharmaceutical science. The historical evolution of its use is, in itself, instructive. The physical characteristics of Iodine-131 (B157037), with its high-energy gamma emission and beta particles, were suitable for early probe-based studies but less than ideal for modern gamma cameras. This limitation was a driving factor in the development and adoption of o-iodohippuric acid labeled with Iodine-123, which has more favorable imaging characteristics. This transition mirrors a larger trend in nuclear medicine towards using isotopes that provide better image quality and lower radiation dose to the patient.

Moreover, challenges encountered with ¹³¹I-iodohippuric acid, such as stability issues related to radiolysis, have spurred research into formulation and storage that is applicable to many other radiolabeled compounds. Studies on its radiochemical purity and the impact of impurities like free ¹³¹I-iodide on the accuracy of clearance measurements underscore the critical importance of stringent quality control for all radiopharmaceuticals. The development of user-friendly, kit-based preparations for iodohippurate has also contributed to a broader movement towards simplifying the on-site preparation of radiopharmaceuticals in clinical and research settings. Thus, the legacy of ¹³¹I-iodohippuric acid extends beyond nephrology, offering foundational knowledge that continues to influence the design, production, and quality assurance of new radiotracers.

Q & A

Q. What methodologies are recommended for synthesizing high-purity iodohippuric acid I-131 for research purposes?

this compound is synthesized by iodination of hippuric acid using radioactive iodine-131 under controlled conditions. Key steps include:

  • Using precursor compounds like 2'-iodohippuric acid (min. 99% purity) to ensure high radiochemical yield .
  • Validating synthesis success via thin-layer chromatography (TLC) with RF values within ±10% of non-radioactive standards .
  • Ensuring ≥97% radiochemical purity by isolating the iodohippuric acid band and measuring radioactivity distribution .

Q. What analytical techniques are used to assess radiochemical purity and stability of this compound?

  • TLC : Compare RF values against non-radioactive standards; radioactivity under the target band must account for ≥97% of total activity .
  • HPLC with UV detection : Monitor UV absorption at 265 nm, using iodohippuric acid as an internal standard to quantify purity .
  • pH monitoring : Validate stability by maintaining pH between 5.0–7.5 during storage .

Q. What storage conditions are critical for maintaining this compound stability in laboratory settings?

  • Store at 2–8°C in shielded containers to minimize radiolytic degradation.
  • Conduct stability tests under accelerated conditions (e.g., 25°C for 48 hours) to ensure ≥90% radiochemical purity retention .

Q. What regulatory guidelines apply to the use of this compound in preclinical research?

  • Follow radiation safety protocols (e.g., ALARA principles) and obtain licenses from regulatory bodies (e.g., BAPETEN) for handling and disposal .
  • Adhere to USP standards for injectable formulations, including sterility testing initiated on the day of manufacture .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC and TLC measurements of radiochemical purity?

  • Cross-validation : Run parallel analyses using both methods; discrepancies >3% warrant investigation into matrix effects or detector calibration .
  • Statistical analysis : Apply Bland-Altman plots to assess agreement between methods, with acceptable limits set at ±5% .

Q. What experimental designs are optimal for studying I-131 release in different chemical forms (e.g., CH₃I, HOI, I₂)?

  • Use silver-coated gauze to capture I₂ and glass fiber filters for HOI, followed by gamma counting to quantify I-131 activity in each fraction .
  • Validate methods by spiking known concentrations of I₂ and HOI into control samples, achieving recovery rates of 85–115% .

Q. How can variability in I-131 capsule activity measurements be statistically managed?

  • Implement process capability analysis (Cₚ, Cₚₖ) to assess variability against tolerance limits (e.g., ±5% of labeled activity) .
  • Use ANOVA to identify sources of variation (e.g., synthesis batches, storage conditions) .

Q. What advanced techniques improve reproducibility in this compound synthesis across laboratories?

  • Standardize reaction parameters (e.g., temperature, iodine-to-precursor ratio) and document deviations in supplemental materials .
  • Share detailed protocols via open-access repositories, including raw HPLC chromatograms and TLC plates for peer validation .

Q. How do environmental stressors (e.g., light, temperature) impact this compound stability?

  • Conduct accelerated degradation studies :
  • Light exposure : Use UV lamps (300–400 nm) to simulate photodegradation; monitor purity loss via HPLC .
  • Thermal stress : Store samples at 40°C for 7 days; acceptable degradation threshold is ≤10% purity loss .

Q. What strategies address conflicting data on I-131 bioavailability in hybrid experimental models?

  • Perform meta-analysis of existing studies to identify confounding variables (e.g., pH, matrix interference) .
  • Design cross-over experiments comparing in vitro (cell cultures) and in vivo (animal models) uptake rates, normalized to baseline radioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.